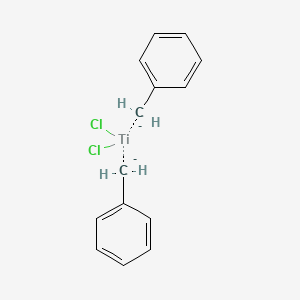
Bis-benzyl-titanium-(IV)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-benzyl-titanium-(IV)-dichloride: is an organometallic compound that features a titanium center bonded to two benzyl groups and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-benzyl-titanium-(IV)-dichloride typically involves the reaction of titanium tetrachloride with benzyl magnesium chloride or benzyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2C6H5CH2MgCl→Ti(CH2C6H5)2Cl2+2MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis-benzyl-titanium-(IV)-dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzyl chloride.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The benzyl groups can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Titanium dioxide and benzyl chloride.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium compounds depending on the ligands used.
Scientific Research Applications
Chemistry: Bis-benzyl-titanium-(IV)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound. Its unique properties may offer opportunities for developing new therapeutic agents or diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
Mechanism of Action
The mechanism by which bis-benzyl-titanium-(IV)-dichloride exerts its effects involves the coordination of the titanium center with various substrates. The titanium center can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Bis-cyclopentadienyl-titanium-(IV)-dichloride (Titanocene dichloride): This compound features cyclopentadienyl ligands instead of benzyl groups. It is widely used in catalysis and has been studied for its anticancer properties.
Bis-phenyl-titanium-(IV)-dichloride: Similar to bis-benzyl-titanium-(IV)-dichloride but with phenyl groups. It exhibits different reactivity and applications.
Uniqueness: this compound is unique due to the presence of benzyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other titanium compounds may not be able to perform as effectively.
Properties
IUPAC Name |
dichlorotitanium;methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGCAZCCLODBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














